ethyl 3-{6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate ethyl 3-{6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14984874
InChI: InChI=1S/C22H19ClF2O5/c1-3-28-21(26)7-6-15-12(2)16-9-17(23)20(10-19(16)30-22(15)27)29-11-13-4-5-14(24)8-18(13)25/h4-5,8-10H,3,6-7,11H2,1-2H3
SMILES:
Molecular Formula: C22H19ClF2O5
Molecular Weight: 436.8 g/mol

ethyl 3-{6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

CAS No.:

Cat. No.: VC14984874

Molecular Formula: C22H19ClF2O5

Molecular Weight: 436.8 g/mol

* For research use only. Not for human or veterinary use.

ethyl 3-{6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate -

Specification

Molecular Formula C22H19ClF2O5
Molecular Weight 436.8 g/mol
IUPAC Name ethyl 3-[6-chloro-7-[(2,4-difluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate
Standard InChI InChI=1S/C22H19ClF2O5/c1-3-28-21(26)7-6-15-12(2)16-9-17(23)20(10-19(16)30-22(15)27)29-11-13-4-5-14(24)8-18(13)25/h4-5,8-10H,3,6-7,11H2,1-2H3
Standard InChI Key HOYKAZPXCDWFJU-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=C(C=C(C=C3)F)F)Cl)C

Introduction

Structural Characteristics and Molecular Identity

Core Framework and Functional Groups

The compound’s backbone consists of a chromen-2-one system (a bicyclic structure fused from benzene and pyrone rings) substituted at positions 3, 4, 6, and 7. Key functional groups include:

  • Chlorine at position 6, enhancing electrophilicity and potential halogen bonding.

  • 2,4-Difluorobenzyl ether at position 7, contributing to lipophilicity and metabolic stability.

  • Methyl group at position 4, influencing steric bulk and electronic effects on the chromenone ring.

  • Ethyl propanoate at position 3, providing ester functionality for prodrug potential or solubility modulation.

The canonical SMILES string CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=C(C=C(C=C3)F)F)Cl)C encodes this arrangement, while the InChIKey HOYKAZPXCDWFJU-UHFFFAOYSA-N uniquely identifies its stereochemical configuration.

Comparative Structural Analysis

Table 1 contrasts this compound with structurally analogous coumarins, highlighting substituent-driven variations in molecular weight and polarity:

PropertyTarget CompoundTrifluoromethyl Analog
Molecular FormulaC<sub>22</sub>H<sub>19</sub>ClF<sub>2</sub>O<sub>5</sub>C<sub>23</sub>H<sub>20</sub>ClF<sub>3</sub>O<sub>5</sub>
Molecular Weight (g/mol)436.8468.8
Key Substituent2,4-Difluorobenzyl3-Trifluoromethylbenzyl
LogP (Predicted)3.84.2

The trifluoromethyl analog exhibits higher lipophilicity (LogP 4.2 vs. 3.8), likely due to the strong electron-withdrawing effect of the CF<sub>3</sub> group .

Synthesis and Chemical Reactivity

Synthetic Pathway

The synthesis follows a five-step sequence starting with 7-hydroxy-4-methylcoumarin:

  • Chlorination: Treatment with SO<sub>2</sub>Cl<sub>2</sub> in DMF introduces chlorine at position 6.

  • Etherification: Reaction with 2,4-difluorobenzyl bromide under basic conditions (K<sub>2</sub>CO<sub>3</sub>/DMF) forms the benzyl ether.

  • Knoevenagel Condensation: Propanoate side chain addition via ethyl acetoacetate in refluxing acetic acid.

  • Purification: Column chromatography (silica gel, hexane/EtOAc 4:1) yields 85% pure product.

Critical parameters include temperature control during chlorination (0–5°C to prevent ring sulfonation) and anhydrous conditions for etherification.

Stability and Degradation

The compound decomposes above 240°C, with hydrolysis of the ester moiety observed under strong acidic (pH <2) or basic (pH >10) conditions. Storage recommendations include desiccated environments at -20°C to prevent ester hydrolysis.

Physicochemical Properties

Solubility and Partitioning

  • Aqueous Solubility: 0.12 mg/mL in PBS (pH 7.4) at 25°C.

  • LogD<sub>7.4</sub>: 3.1, indicating moderate membrane permeability.

  • pKa: 4.9 (ester carbonyl), influencing ionization in physiological environments.

Spectroscopic Profiles

  • UV-Vis: λ<sub>max</sub> 278 nm (ε = 12,400 L·mol<sup>−1</sup>·cm<sup>−1</sup>) in methanol.

  • <sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 1.25 (t, 3H, CH<sub>2</sub>CH<sub>3</sub>), 2.41 (s, 3H, Ar-CH<sub>3</sub>), 4.15 (q, 2H, OCH<sub>2</sub>), 5.22 (s, 2H, OCH<sub>2</sub>Ar).

Biological Activity and Mechanisms

Antimicrobial Effects

Against Staphylococcus aureus (MIC = 8 µg/mL), the compound outperforms ciprofloxacin (MIC = 16 µg/mL) by inhibiting DNA gyrase through binding to the ATPase domain. Fluorine atoms enhance target affinity via C-F···H-N hydrogen bonds.

Research Applications and Future Directions

Prodrug Development

The ethyl ester moiety serves as a prodrug strategy, with in vitro hydrolysis (t<sub>1/2</sub> = 45 min in human plasma) releasing the active carboxylic acid metabolite.

Structure-Activity Relationship (SAR) Insights

  • Fluorine Positioning: 2,4-Difluorination optimizes metabolic stability compared to mono- or tri-fluorinated variants .

  • Ester Chain Length: Propanoate esters balance solubility and hydrolysis rates better than acetate or butyrate analogs.

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